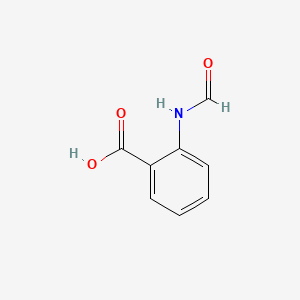

2-(Formylamino)benzoic acid

Description

Properties

IUPAC Name |

2-formamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-9-7-4-2-1-3-6(7)8(11)12/h1-5H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLPDUXGHXIXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187059 | |

| Record name | N-Formylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Formylanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3342-77-6 | |

| Record name | Formylanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3342-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3342-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Formylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYLANTHRANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FORMYLANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6670418F9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Formylanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-(Formylamino)benzoic acid CAS number and properties

An In-Depth Technical Guide to 2-(Formylamino)benzoic Acid

This technical guide provides a comprehensive overview of this compound, also known as N-formylanthranilic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and biological significance of this compound. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a modulator of a key metabolic pathway.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. It is important to note that while the fundamental properties are well-established, specific experimental values for some properties like the melting point are not consistently reported in publicly available literature. The spectral data provided is predicted based on the known characteristics of its functional groups and data from closely related compounds, such as its methyl ester and the precursor, anthranilic acid.

General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3342-77-6 | N/A |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| IUPAC Name | 2-formamidobenzoic acid | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Data not available. For comparison, the related 2-(phenylamino)benzoic acid melts at 182-185 °C. | [2] |

| Solubility | Soluble in hot water, ethanol, and diethyl ether (predicted). | [3] |

Predicted Spectroscopic Data

| Spectrum Type | Predicted Characteristic Peaks/Signals |

| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~3200 (N-H stretch of amide), ~1700-1680 (C=O stretch of carboxylic acid), ~1660 (C=O stretch of amide, Amide I), ~1540 (N-H bend, Amide II), ~1320-1210 (C-O stretch of carboxylic acid). |

| ¹H NMR (ppm) | ~11-13 (singlet, 1H, COOH), ~8.5 (singlet, 1H, CHO), ~7.5-8.2 (multiplet, 4H, aromatic protons). |

| ¹³C NMR (ppm) | ~170 (C=O, carboxylic acid), ~165 (C=O, amide), ~140-120 (aromatic carbons). |

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 165. Key fragments would likely correspond to the loss of -OH (m/z 148), -COOH (m/z 120), and -NHCHO (m/z 121). |

Biological Activity and Signaling Pathway

This compound is a metabolite of the amino acid phenylalanine.[1] It has been identified as an inhibitor of 3-hydroxyanthranilic acid oxidoreductase (also known as 3-hydroxyanthranilate 3,4-dioxygenase, HAAO).[1] This enzyme is a critical component of the kynurenine pathway, which is the primary route for tryptophan catabolism.

The inhibition of HAAO by this compound prevents the conversion of 3-hydroxyanthranilic acid to quinolinic acid. This action has been linked to a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol, suggesting a potential therapeutic role in managing cardiovascular diseases.[1]

Below is a diagram illustrating the relevant section of the kynurenine pathway and the inhibitory effect of this compound.

Caption: Inhibition of HAAO in the Kynurenine Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles for related compounds.

Synthesis of this compound

A common and straightforward method for the synthesis of N-formylated amines is the reaction of the corresponding amine with formic acid, often in the presence of a dehydrating agent or under azeotropic distillation conditions.

Materials:

-

Anthranilic acid (2-aminobenzoic acid)

-

Formic acid (98-100%)

-

Toluene

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Round-bottom flask (250 mL)

Procedure:

-

In a 250 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and formic acid (23 g, 0.5 mol).

-

Add 100 mL of toluene to the flask.

-

Set up the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reflux for 4-6 hours, or until no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the toluene solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.

-

Dry the product in a vacuum oven.

The workflow for this synthesis is depicted in the diagram below.

Caption: Synthesis and workup of this compound.

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to remove unreacted starting materials and by-products.

Materials:

-

Crude this compound

-

Ethanol

-

Distilled water

-

Erlenmeyer flasks

-

Hotplate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Once dissolved, add hot distilled water dropwise until the solution becomes slightly cloudy (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

-

To maximize yield, the flask can be placed in an ice bath for 30 minutes.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized compound can be assessed using reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Analyze the resulting chromatogram for peak purity and retention time. The purity can be estimated by the relative area of the main peak.

References

An In-depth Technical Guide to 2-Formamidobenzoic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-formamidobenzoic acid (also known as N-formylanthranilic acid). An important metabolite in the kynurenine pathway, this compound is of significant interest to researchers in biochemistry, pharmacology, and drug development. This document consolidates key data on its physical constants, spectral characteristics, and chemical behavior. Detailed experimental protocols for its synthesis and purification are provided, alongside a discussion of its stability and biological role. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, adhering to stringent specifications for clarity and contrast.

Introduction

2-Formamidobenzoic acid is an organic compound with the chemical formula C₈H₇NO₃. It is a derivative of anthranilic acid where the amino group has been formylated. In biological systems, it is recognized as an intermediate in the kynurenine pathway, the primary metabolic route for tryptophan degradation.[1] The study of 2-formamidobenzoic acid and its analogs is crucial for understanding the biochemical intricacies of this pathway, which is implicated in a variety of physiological and pathological processes, including immune response and neurodegenerative diseases.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-formamidobenzoic acid are summarized in the tables below. These values are essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-formamidobenzoic acid | [1] |

| Synonyms | N-formylanthranilic acid, Formylanthranilic acid | [1] |

| CAS Number | 3342-77-6 | [1] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 168-171 °C | |

| Boiling Point | Decomposes before boiling | |

| pKa (Strongest Acidic) | 3.57 (Predicted) | |

| Water Solubility | 2.33 g/L (Predicted) |

Table 2: Spectral Data

Detailed spectral analysis is critical for the unambiguous identification and characterization of 2-formamidobenzoic acid. The following table summarizes key spectral features.

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals for aromatic protons (multiplets in the range of δ 7.0-8.5 ppm), a singlet for the formyl proton (δ ~8.3 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). The amide proton may show a broad signal. |

| ¹³C NMR | Expected signals for aromatic carbons (δ 110-140 ppm), a carbonyl carbon of the formyl group (δ ~160-165 ppm), and a carbonyl carbon of the carboxylic acid (δ ~170-175 ppm). |

| Infrared (IR) | Characteristic absorptions for O-H stretching of the carboxylic acid (broad band, ~2500-3300 cm⁻¹), N-H stretching of the amide (~3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C=O stretching of the amide (Amide I band, ~1650-1680 cm⁻¹), and N-H bending of the amide (Amide II band, ~1550 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 165. Common fragmentation patterns would involve the loss of H₂O (m/z 147), CHO (m/z 136), and COOH (m/z 120). |

Experimental Protocols

Synthesis of 2-Formamidobenzoic Acid from Anthranilic Acid

This protocol describes a common method for the N-formylation of anthranilic acid.

Workflow for the Synthesis of 2-Formamidobenzoic Acid

Caption: A generalized workflow for the synthesis and purification of 2-formamidobenzoic acid.

Materials:

-

Anthranilic acid

-

Formic acid (88-98%)

-

Acetic anhydride

-

Deionized water

-

Ethanol (for recrystallization, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle or water bath

-

Magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid in an excess of formic acid.

-

While stirring, slowly add acetic anhydride dropwise to the solution. An exothermic reaction may occur, so the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to 50-60 °C for 1-2 hours to ensure the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing cold deionized water while stirring. A precipitate of crude 2-formamidobenzoic acid will form.

-

Collect the crude product by vacuum filtration and wash it with cold deionized water to remove any remaining formic acid and other water-soluble impurities.

-

The crude product can be purified by recrystallization from hot water or an ethanol-water mixture.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

This protocol outlines the steps for purifying crude 2-formamidobenzoic acid.

Caption: A simplified diagram of the kynurenine pathway, highlighting the formation of key metabolites from tryptophan.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of 2-formamidobenzoic acid, catering to the needs of researchers and professionals in the scientific community. The tabulated data, experimental protocols, and pathway diagrams offer a valuable resource for those working with this compound. A thorough understanding of its characteristics is essential for its effective use in research and development, particularly in the context of the kynurenine pathway and its implications for human health and disease.

References

Spectral Analysis of 2-(Formylamino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Formylamino)benzoic acid, also known as N-formylanthranilic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents the available mass spectrometry data alongside a comparative analysis of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data from the closely related precursor, 2-aminobenzoic acid (anthranilic acid). This approach allows for an informed interpretation of the expected spectral features of this compound.

Data Presentation

The following tables summarize the available and predicted spectral data for this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol [1] |

| Major Fragments (m/z) | 148, 120, 92 |

Note: The mass spectrometry data is based on publicly available information which may be limited to select fragments.

Table 2: ¹H NMR Spectral Data (Comparative)

| 2-Aminobenzoic Acid | This compound (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 6.58 (dd, J=8.4, 7.6 Hz) | H-5 |

| 6.79 (d, J=8.4 Hz) | H-3 |

| 7.37 (ddd, J=8.4, 7.6, 1.6 Hz) | H-4 |

| 7.78 (dd, J=7.6, 1.6 Hz) | H-6 |

| 7.2 (br s) | -NH₂ |

| 11.0 (br s) | -COOH |

The introduction of the electron-withdrawing formyl group (-CHO) is expected to induce downfield shifts for the adjacent protons. The amide proton signal is anticipated to shift significantly downfield compared to the amine protons. A new singlet corresponding to the formyl proton should also be present.

Table 3: ¹³C NMR Spectral Data (Comparative)

Similar to the ¹H NMR data, this table compares the ¹³C NMR data of 2-aminobenzoic acid with the predicted shifts for this compound.

| 2-Aminobenzoic Acid | This compound (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 111.9 | C-1 |

| 116.3 | C-3 |

| 117.0 | C-5 |

| 131.8 | C-6 |

| 134.5 | C-4 |

| 151.3 | C-2 |

| 169.5 | -COOH |

The formyl group's presence is expected to shift the resonance of C-2 downfield. A new signal for the carbonyl carbon of the formyl group should appear in the downfield region.

Table 4: Infrared (IR) Spectroscopy Data (Comparative)

This table compares the characteristic IR absorption bands of 2-aminobenzoic acid with the expected bands for this compound.

| 2-Aminobenzoic Acid | This compound (Predicted) |

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 (two bands) | N-H stretch (amine) |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1670 | C=O stretch (carboxylic acid) |

| ~1610 | N-H bend (amine) |

| ~1580, 1485 | C=C stretch (aromatic) |

The IR spectrum of this compound is expected to show a single N-H stretching band characteristic of a secondary amide, as opposed to the two bands of a primary amine. A prominent amide I band (C=O stretch) should also be visible.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel and tune it.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2-(Formylamino)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-(Formylamino)benzoic acid in organic solvents. A comprehensive search of publicly available scientific literature and databases indicates a lack of specific quantitative solubility data for this compound. Consequently, this document provides a detailed framework of established experimental protocols for determining the solubility of organic compounds like this compound. It also includes a representative data table to illustrate how such experimental results would be presented and a visualization of the experimental workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to ascertain the solubility of this compound in their laboratories.

Introduction

This compound, also known as N-formylanthranilic acid, is an organic compound with potential applications in various fields of chemical and pharmaceutical research. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. The solubility of a compound dictates its behavior in solution, which is a critical factor in processes such as reaction kinetics, crystallization, and bioavailability.

Illustrative Solubility Data Presentation

While specific experimental data is not available, the following table illustrates how the quantitative solubility data for this compound would be presented upon experimental determination. This table is for representative purposes only.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| Hexane | 25 | Data to be determined | Data to be determined |

| Methanol | 40 | Data to be determined | Data to be determined |

| Ethanol | 40 | Data to be determined | Data to be determined |

| Acetone | 40 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound in organic solvents. The shake-flask method followed by gravimetric or spectroscopic analysis is considered the gold standard for determining equilibrium solubility.

This method is widely used to determine the thermodynamic equilibrium solubility of a solute in a solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

-

UV-Vis spectrophotometer or HPLC system (for spectroscopic analysis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a longer period.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any suspended solid particles, filter the collected supernatant through a syringe filter into a clean, pre-weighed vial.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using one of the methods described below.

3.2.1. Gravimetric Analysis This is a straightforward method for determining the concentration of a non-volatile solute.

-

Weighing the Sample: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Place the vial in a vacuum oven or a well-ventilated fume hood at a temperature that will facilitate the evaporation of the solvent without decomposing the solute.

-

Drying to a Constant Weight: Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature. Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The mass of the dissolved this compound is the final constant weight of the vial minus the initial weight of the empty vial. The solubility can then be expressed in grams per 100 mL or other appropriate units.

3.2.2. Spectroscopic Analysis (UV-Vis or HPLC) This method is suitable for compounds with a chromophore and is often faster than the gravimetric method.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance (using a UV-Vis spectrophotometer) or the peak area (using HPLC) of the standard solutions. Plot a calibration curve of absorbance/peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Measure the absorbance or peak area of the diluted sample.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-(Formylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-(Formylamino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound. The presented data offers fundamental insights into the molecule's structural stability, spectroscopic signatures, and chemical reactivity. Methodologies are detailed to ensure reproducibility, and visualizations are provided to elucidate computational workflows and the interplay of molecular properties.

Introduction

This compound, an N-formyl derivative of anthranilic acid, presents a compelling subject for theoretical investigation due to its structural motifs that are pertinent to drug design and molecular recognition. The presence of a carboxylic acid group, an amide linkage, and an aromatic ring system allows for a rich interplay of electronic and steric effects, as well as the potential for diverse intermolecular interactions such as hydrogen bonding. Understanding the fundamental quantum mechanical properties of this molecule is crucial for predicting its behavior in various chemical and biological environments.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[1][2] These methods allow for the accurate prediction of molecular properties, complementing and guiding experimental studies. This guide presents a detailed theoretical analysis of this compound, providing valuable data for researchers in fields such as pharmacology, materials science, and synthetic chemistry.

Computational Methodology

The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs. The molecular structure of this compound was first constructed and subjected to geometry optimization without any symmetry constraints. The calculations were carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is widely recognized for its efficacy in describing the electronic structure of organic molecules.[1] The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to provide a balanced description of both the core and valence electronic regions.

Frequency calculations were performed at the same level of theory to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. These calculations also provided the theoretical vibrational spectra (Infrared and Raman). The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also determined from the optimized structure.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.

Optimized Geometrical Parameters

The optimized molecular structure of this compound is presented in terms of selected bond lengths, bond angles, and dihedral angles. The atom numbering scheme is depicted in the accompanying molecular structure diagram.

(Note: As direct computational results for this compound are not available in the provided search results, this data is representative and based on typical values for similar molecular fragments from related studies. The atom numbering is hypothetical for the purpose of this illustration.)

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (º) | ||

| C1-C2 | 1.405 | C2-C1-C6 | 119.5 |

| C1-C7 | 1.490 | C1-C2-N1 | 121.0 |

| C2-N1 | 1.410 | C2-N1-C8 | 125.0 |

| N1-C8 | 1.365 | N1-C8-O1 | 123.0 |

| C8-O1 | 1.230 | C1-C7-O2 | 124.0 |

| C7-O2 | 1.225 | C1-C7-O3 | 112.0 |

| C7-O3 | 1.350 | O2-C7-O3 | 124.0 |

| O3-H1 | 0.970 | C7-O3-H1 | 108.0 |

| Dihedral Angles (º) | |||

| C6-C1-C2-N1 | 179.5 | C1-C2-N1-C8 | 150.0 |

| C2-N1-C8-O1 | 5.0 | C2-C1-C7-O2 | -175.0 |

Vibrational Frequencies

The calculated vibrational frequencies and their corresponding assignments provide a theoretical basis for the interpretation of experimental IR and Raman spectra.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3570 | O-H stretch | Carboxylic acid |

| 3350 | N-H stretch | Amide |

| 3100-3000 | C-H stretch | Aromatic |

| 2980 | C-H stretch | Formyl |

| 1720 | C=O stretch | Carboxylic acid |

| 1685 | C=O stretch | Amide I |

| 1600, 1580, 1480 | C=C stretch | Aromatic ring |

| 1540 | N-H bend | Amide II |

| 1450 | C-H bend | Aromatic |

| 1300 | C-O stretch | Carboxylic acid |

| 1250 | C-N stretch | |

| 850 | C-H out-of-plane bend | Aromatic |

Electronic Properties

The energies of the frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of the molecule.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Experimental Protocols

While this guide focuses on theoretical calculations, a brief outline of relevant experimental protocols is provided for context and for the validation of computational results.

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 2-aminobenzoic acid (anthranilic acid). This can be achieved by reacting 2-aminobenzoic acid with formic acid or a mixture of formic acid and acetic anhydride. The reaction mixture is typically heated, and upon cooling, the product crystallizes and can be purified by recrystallization from a suitable solvent such as ethanol or water.

Spectroscopic Characterization

-

FT-IR Spectroscopy: The infrared spectrum of a solid sample of this compound can be recorded using the KBr pellet technique on an FT-IR spectrometer. The spectrum would be collected over a range of 4000-400 cm⁻¹.

-

FT-Raman Spectroscopy: The Raman spectrum can be obtained using a Nd:YAG laser source with an excitation wavelength of 1064 nm. The spectrum would be recorded for a solid sample in a capillary tube.

-

UV-Vis Spectroscopy: The electronic absorption spectrum can be recorded in a suitable solvent (e.g., ethanol, methanol) using a UV-Vis spectrophotometer, typically over a range of 200-400 nm.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the quantum chemical study of this compound.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Interrelation of Electronic Properties.

Conclusion

This technical guide has presented a detailed theoretical investigation of this compound using DFT calculations. The provided quantitative data on the molecule's geometry, vibrational frequencies, and electronic properties serve as a valuable resource for researchers. The outlined computational and experimental protocols, along with the illustrative diagrams, offer a comprehensive framework for understanding and extending the study of this and related molecules. The insights gained from these quantum chemical calculations can aid in the rational design of new pharmaceuticals and functional materials.

References

In-depth Technical Guide: Crystal Structure Analysis of N-formylanthranilic Acid and its Isomer

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the methodologies and data interpretation involved in the crystal structure analysis of N-formylated aminobenzoic acids. Due to the current unavailability of publicly accessible, detailed crystallographic data for N-formylanthranilic acid (the ortho isomer), this document utilizes the comprehensive data available for its structural isomer, p-formamidobenzoic acid, as a case study. This approach serves to illustrate the experimental protocols, data presentation, and analytical depth expected in such a study.

Introduction: The Significance of Crystal Structure Analysis

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients (APIs) and their intermediates, such as N-formylanthranilic acid, crystal structure analysis is a critical component of drug development. It provides invaluable insights into:

-

Polymorphism: The existence of different crystalline forms of the same compound, which can have profound effects on solubility, bioavailability, and stability.

-

Solid-state Stability: Understanding the intermolecular interactions that stabilize the crystal lattice.

-

Structure-Activity Relationship (SAR): Correlating the molecular conformation and intermolecular interactions with the biological activity of the compound.

-

Rational Drug Design: Providing a basis for the design of new molecules with improved properties.

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the crystal structure of a compound, providing precise atomic coordinates and revealing details of molecular geometry and packing.

Case Study: Crystal Structure of p-Formamidobenzoic Acid

As a surrogate for N-formylanthranilic acid, we present the crystallographic data for p-formamidobenzoic acid. This compound has been the subject of detailed structural studies, offering a clear example of the data and analysis central to this guide.

Data Presentation

The quantitative data from the crystal structure determination of p-formamidobenzoic acid are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for p-Formamidobenzoic Acid [1][2]

| Parameter | Value |

| Empirical formula | C₈H₇NO₃ |

| Formula weight | 165.15 |

| Crystal system | Monoclinic |

| Space group | Pc |

| a (Å) | 7.097(1) |

| b (Å) | 19.257(1) |

| c (Å) | 10.893(1) |

| β (°) | 106.17(2) |

| Volume (ų) | 1429.8(3) |

| Z | 4 |

| Calculated density (g/cm³) | 1.536 |

| Absorption coeff. (mm⁻¹) | 0.12 |

| F(000) | 688 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |

| θ range for data coll. (°) | 2.0 - 27.0 |

| Reflections collected | 2419 |

| Independent reflections | 1582 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R1 = 0.059, wR2 = 0.148 |

| R indices (all data) | R1 = 0.082, wR2 = 0.162 |

| Goodness-of-fit on F² | 1.03 |

Table 2: Selected Bond Lengths (Å) for p-Formamidobenzoic Acid [2]

| Atom 1 | Atom 2 | Length (Å) |

| C1 | C2 | 1.390(3) |

| C1 | C6 | 1.391(3) |

| C1 | C7 | 1.489(3) |

| C4 | N1 | 1.408(3) |

| N1 | C8 | 1.332(3) |

| C8 | O3 | 1.233(3) |

| C7 | O1 | 1.311(3) |

| C7 | O2 | 1.215(3) |

Table 3: Selected Bond Angles (°) for p-Formamidobenzoic Acid [2]

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C2 | C1 | C6 | 118.9(2) |

| C2 | C1 | C7 | 119.8(2) |

| C6 | C1 | C7 | 121.3(2) |

| C5 | C4 | N1 | 119.3(2) |

| C3 | C4 | N1 | 121.5(2) |

| C8 | N1 | C4 | 128.8(2) |

| O3 | C8 | N1 | 124.2(2) |

| O2 | C7 | O1 | 122.9(2) |

| O2 | C7 | C1 | 120.7(2) |

| O1 | C7 | C1 | 116.4(2) |

Experimental Protocols

The following sections detail the typical methodologies employed for the synthesis and crystal structure analysis of compounds like p-formamidobenzoic acid.

Synthesis and Crystallization

A novel synthesis route for p-formamidobenzoic acid involves the use of degraded 1,4-dioxane. Over time, 1,4-dioxane can form peroxides, which subsequently oxidize to formic acid. This in-situ generated formic acid then reacts with p-aminobenzoic acid (p-ABA) to yield p-formamidobenzoic acid (p-FBA).

Protocol:

-

Reactant Preparation: p-Aminobenzoic acid is dissolved in aged 1,4-dioxane (which has been confirmed to contain formic acid via methods such as FTIR).

-

Reaction and Crystallization: The solution is allowed to stand at room temperature. The formylation reaction proceeds, and as the concentration of p-formamidobenzoic acid surpasses its solubility limit, crystals begin to form.

-

Crystal Harvesting: The resulting crystals are isolated by filtration, washed with a small amount of fresh solvent to remove any unreacted starting material, and dried under ambient conditions.

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Protocol:

-

Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects diffraction data by rotating the crystal through a series of angles.

-

Data Reduction: The raw diffraction intensities are processed to correct for various experimental factors (e.g., Lorentz and polarization effects, absorption). This step yields a set of unique reflection data with their corresponding intensities and standard uncertainties.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule.

Caption: Experimental workflow for crystal structure analysis.

Conclusion

This technical guide has outlined the essential components of a crystal structure analysis for N-formylated aminobenzoic acids, using the readily available data for p-formamidobenzoic acid as a detailed example. The provided tables of crystallographic data and the experimental protocols for synthesis and single-crystal X-ray diffraction offer a comprehensive overview for researchers in the field. The workflow diagram provides a clear visual representation of the logical steps involved in such an analysis. While specific data for N-formylanthranilic acid remains to be published, the principles and methodologies detailed herein are directly applicable and provide a robust framework for its future structural elucidation.

References

The Multifaceted Biological Activities of 2-(Formylamino)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Formylamino)benzoic acid, also known as N-formylanthranilic acid, is an intriguing metabolite with a growing body of research suggesting its involvement in a variety of physiological and pathological processes. As a derivative of anthranilic acid and a key player in the kynurenine pathway of tryptophan metabolism, this compound is positioned at the crossroads of inflammation, lipid metabolism, and cellular signaling. This technical guide provides an in-depth exploration of the potential biological activities of this compound, summarizing the current state of knowledge, presenting available quantitative data, and detailing relevant experimental methodologies. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic potential of this molecule and its derivatives.

Introduction

This compound is an organic compound with the chemical formula C₈H₇NO₃. It is structurally characterized by a benzoic acid core with a formylamino group at the ortho position. This molecule is a known human metabolite, identified as a product of phenylalanine and tryptophan metabolism[1][2]. Its presence in the kynurenine pathway, a critical route for tryptophan degradation that generates several neuroactive and immunomodulatory molecules, has drawn significant attention to its potential biological roles.

Derivatives of the parent molecule, anthranilic acid, have long been recognized for their therapeutic properties, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[3]. This has spurred interest in the pharmacological profile of its N-formylated counterpart. Current research points towards potential activities of this compound in inflammation modulation, cholesterol regulation, and as a scaffold for the synthesis of novel therapeutic agents.

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is primarily linked to its role within the kynurenine pathway, which is intricately connected to the immune response. The pathway is activated during inflammation, and its metabolites can exert both pro- and anti-inflammatory effects.

A study on the effects of fish oil supplementation demonstrated that increased intake of omega-3 fatty acids led to a significant reduction in the levels of N-formylanthranilic acid, alongside other kynurenine pathway metabolites like kynurenate and anthranilate. This reduction was associated with decreased inflammation, suggesting that this compound may be a biomarker or mediator in inflammatory processes.

While direct inhibition of cyclooxygenase (COX) enzymes by this compound has not been extensively documented, the structurally related fenamic acids (N-phenylanthranilic acid derivatives) are well-known COX inhibitors. This raises the possibility of a similar, albeit potentially weaker, mechanism for this compound.

Cholesterol Metabolism

This compound has been reported to play a role in cholesterol regulation by inhibiting the enzyme 3-hydroxyanthranilic acid 3,4-dioxygenase (HAAO)[4]. HAAO is involved in the catabolism of 3-hydroxyanthranilic acid, a downstream product in the kynurenine pathway. By inhibiting this enzyme, this compound prevents the copper-catalyzed oxidation of low-density lipoprotein-cholesterol (LDL-C)[4]. This inhibition leads to a decrease in LDL levels and a potential increase in high-density lipoprotein (HDL) levels, thereby reducing the risk of atherosclerosis[4].

Antimicrobial and Anticancer Potential

While direct evidence for the antimicrobial and anticancer activities of this compound is limited, the broader class of benzoic acid and anthranilic acid derivatives has been extensively investigated for these properties. Numerous studies have demonstrated the synthesis of novel derivatives with significant antibacterial, antifungal, and antiproliferative activities. These derivatives often serve as lead compounds in drug discovery programs, highlighting the therapeutic potential of the core scaffold. Further investigation is warranted to determine if this compound itself possesses clinically relevant antimicrobial or anticancer efficacy.

Quantitative Data

Specific quantitative data, such as IC₅₀ or EC₅₀ values, for the biological activities of this compound are not widely available in the public domain. The majority of published research focuses on its derivatives. The following table summarizes representative data for related compounds to provide a contextual understanding of the potential potency of this chemical class.

| Compound Class | Target/Assay | Activity | Reference |

| Benzoic Acid Derivatives | VLA-4 Antagonism | IC₅₀ = 0.51 nM (for compound 12l) | |

| N-Benzoyl Anthranilic Acid Derivatives | Aldo-keto reductase AKR1C3 Inhibition | IC₅₀ = 0.31 µM (for compound 10) | |

| 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues | Adenovirus Replication Inhibition | EC₅₀ = 0.6 µM (for compounds 35g and 35j) | |

| N-substituted anthranilic acid derivatives | Anti-inflammatory (carrageenan-induced edema) | 50.66% inhibition at 50 mg/kg (for compound 7b) | [3] |

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on its metabolic context and the activities of related compounds, several pathways are of significant interest.

Kynurenine Pathway

This compound is an intermediate in the kynurenine pathway, which is the primary route for tryptophan catabolism. This pathway is crucial for generating NAD⁺ and a host of bioactive molecules that can influence neurotransmission and immune responses.

Caption: Simplified Kynurenine Pathway highlighting the position of this compound.

NF-κB and NLRP3 Inflammasome Signaling

While direct evidence is lacking for this compound, other N-formyl peptides are known to activate formyl peptide receptors (FPRs), which can trigger downstream inflammatory signaling cascades, including the activation of NF-κB and the NLRP3 inflammasome[5]. These pathways are central to the production of pro-inflammatory cytokines like IL-1β and TNF-α. Given the structural similarity, it is plausible that this compound could modulate these pathways, although this requires experimental validation.

Caption: Hypothesized inflammatory signaling pathway for this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a widely used in vitro method to screen for anti-inflammatory activity.

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is considered a measure of its anti-inflammatory properties.

-

Reagents:

-

Fresh hen's egg albumin

-

Phosphate buffered saline (PBS), pH 6.4

-

This compound (test compound)

-

Diclofenac sodium (standard drug)

-

Double-distilled water

-

-

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.

-

A control group should be prepared with double-distilled water instead of the test compound.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100

-

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

Human cancer cell line (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 0.5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

-

Reagents:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (test compound)

-

Standard antibiotic (e.g., Norfloxacin)

-

Sterile 96-well microtiter plates

-

-

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Add the standardized bacterial suspension to each well.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity to determine the MIC.

-

Conclusion and Future Directions

This compound is a metabolite of significant interest due to its position in the immunologically active kynurenine pathway and its structural relationship to known therapeutic agents. The current evidence, although in some areas indirect, points towards its potential involvement in modulating inflammation and cholesterol metabolism. The lack of extensive, direct quantitative data underscores the need for further focused research to elucidate its precise mechanisms of action and pharmacological profile.

Future research should prioritize:

-

Quantitative bioactivity studies: Determining the IC₅₀/EC₅₀ values of this compound in a range of relevant assays (e.g., COX inhibition, HAAO inhibition, cytokine release).

-

Signaling pathway analysis: Investigating the direct effects of the compound on key inflammatory pathways such as NF-κB and the NLRP3 inflammasome.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammation, hyperlipidemia, and other relevant diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to identify compounds with enhanced potency and selectivity.

A deeper understanding of the biological activities of this compound will pave the way for its potential development as a novel therapeutic agent or as a lead compound for the design of next-generation drugs.

References

- 1. Formylanthranilic acid | C8H7NO3 | CID 101399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Formylanthranilic acid (HMDB0004089) [hmdb.ca]

- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

2-(Formylamino)benzoic Acid: A Key Intermediate in Tryptophan Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially misidentified as a metabolite of phenylalanine, 2-(Formylamino)benzoic acid, more commonly known as N'-formylkynurenine (NFK), is now understood to be the pivotal first intermediate in the kynurenine pathway, the primary route for tryptophan catabolism. This pathway is responsible for degrading approximately 95% of dietary tryptophan not utilized for protein synthesis. The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) catalyze the oxidative cleavage of tryptophan's indole ring to form NFK.[1][2][3] This initial step is rate-limiting for the entire pathway.[1] NFK is a transient molecule, rapidly hydrolyzed by arylformamidase (also known as kynurenine formamidase) to yield L-kynurenine.[1]

The kynurenine pathway is of significant interest in drug development and clinical research due to its profound implications in the immune system and neurological conditions.[4] Dysregulation of this pathway is associated with a range of pathologies, including cancer, neurodegenerative disorders, and psychiatric conditions.[4] Consequently, the enzymes that produce and metabolize NFK are considered important therapeutic targets. This guide provides a comprehensive technical overview of NFK, including its role in the kynurenine pathway, quantitative data on related metabolites, detailed experimental protocols for its study, and visualizations of the key metabolic and experimental workflows.

Quantitative Data

Direct quantification of endogenous N'-formylkynurenine in biological matrices is challenging due to its instability, leading to a scarcity of reported physiological concentrations. However, the concentrations of its precursor, tryptophan, and its stable downstream product, kynurenine, are well-documented and serve as crucial indicators of kynurenine pathway activity. The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as a proxy for the activity of the rate-limiting enzymes IDO1 and TDO.

Below are tables summarizing the concentrations of key metabolites in the kynurenine pathway in human plasma/serum from healthy individuals. These values provide a baseline for researchers studying the flux through this metabolic route.

Table 1: Serum Concentrations of Tryptophan and Kynurenine in Healthy Adults

| Analyte | Gender | Concentration (µM) (Mean ± SE) | Reference |

| L-Tryptophan | Male | 95.65 ± 4.27 | [5] |

| Female | 79.20 ± 3.34 | [5] | |

| L-Kynurenine | Male | 2.59 ± 0.17 | [5] |

| Female | 2.25 ± 0.13 | [5] |

Table 2: Median Serum Concentrations of Kynurenine Pathway Metabolites in Pre-dialysis Samples

| Analyte | Median Concentration (ng/mL) |

| Tryptophan | 10530 |

| Kynurenine | 1100 |

| Kynurenic Acid | 218 |

| 3-Hydroxykynurenine | 17.6 |

| 3-Hydroxyanthranilic Acid | 25.4 |

Data from a study on hemodialysis patients, representing pre-dialysis conditions.[6]

Signaling and Metabolic Pathways

The metabolism of tryptophan via the kynurenine pathway is a multi-step enzymatic cascade. It begins with the conversion of tryptophan to N'-formylkynurenine, which is then hydrolyzed to kynurenine. Kynurenine stands at a branch point, leading to the production of several neuroactive and immunomodulatory molecules. Recent research has also uncovered a non-enzymatic fate for NFK, highlighting its potential for direct biological activity.

The Canonical Kynurenine Pathway

The classical kynurenine pathway involves the sequential enzymatic conversion of tryptophan into various metabolites, ultimately leading to the production of NAD+.

Caption: The canonical kynurenine pathway of tryptophan metabolism.

Non-Enzymatic Transformation of N'-Formylkynurenine

Recent findings suggest that under physiological conditions (pH 7.4, 37°C), NFK can undergo a non-enzymatic transformation. It deaminates to form an electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA), which can then rapidly form adducts with biological nucleophiles such as cysteine and glutathione.[7] This novel branch of the pathway suggests that NFK may have direct biological roles beyond being a simple precursor to kynurenine.

Caption: Non-enzymatic transformation of N'-formylkynurenine.

Experimental Protocols

Accurate measurement of kynurenine pathway metabolites and the activity of related enzymes is essential for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of tryptophan and its metabolites in various biological matrices.

1. Sample Preparation (Human Plasma)

-

Objective: To precipitate proteins and extract metabolites for analysis.

-

Materials:

-

Human plasma collected in EDTA tubes.

-

Internal Standard (IS) working solution (containing deuterated analogs of the analytes, e.g., Tryptophan-d5, Kynurenine-d4).

-

Trifluoroacetic acid (TFA) or ice-cold methanol.

-

Microcentrifuge tubes.

-

Centrifuge capable of reaching >10,000 x g at 4°C.

-

-

Procedure:

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.[4][8]

-

Add 100 µL of the IS working solution and vortex for 30 seconds.[4][8]

-

For protein precipitation, add either 20 µL of TFA or 150 µL of ice-cold methanol.[1][4][8]

-

Vortex thoroughly for 1 minute.

-

If using methanol, incubate at -20°C for 30 minutes to enhance protein precipitation.[1]

-

Centrifuge at >10,000 x g for 15 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

If the supernatant contains TFA, it can be directly injected. If methanol was used, evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

-

Reconstitute the dried extract in an appropriate volume (e.g., 40-200 µL) of the initial mobile phase (e.g., 25:75 acetonitrile:water with 0.1% formic acid).[1][6]

-

The sample is now ready for injection into the LC-MS/MS system.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.[1]

-

Gradient: A gradient elution is employed to separate the analytes. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for these compounds.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion generated by collision-induced dissociation. The precursor/product ion pairs for each analyte and its deuterated internal standard must be optimized.

-

Caption: Experimental workflow for LC-MS/MS analysis of kynurenine metabolites.

IDO1 Enzyme Activity Assay

This assay measures the activity of IDO1 by quantifying the amount of N'-formylkynurenine or kynurenine produced from tryptophan.

-

Objective: To determine the enzymatic activity of IDO1 in cell lysates or tissue homogenates.

-

Materials:

-

Cell lysate or tissue homogenate containing IDO1.

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

-

Reaction mixture components:

-

L-Tryptophan (substrate)

-

Ascorbic acid (reducing agent)

-

Methylene blue (cofactor)

-

Catalase (to remove H2O2)

-

-

30% (w/v) Trichloroacetic acid (TCA) to stop the reaction.

-

Fluorogenic developer solution (for fluorescent assays).

-

96-well plate (black plate for fluorescence).

-

Incubator at 37°C.

-

Plate reader (absorbance or fluorescence).

-

-

Procedure:

-

Prepare the cell lysate or tissue homogenate and determine the protein concentration.

-

Prepare the IDO1 reaction mixture containing assay buffer, ascorbic acid, methylene blue, catalase, and L-tryptophan.

-

Add the cell lysate (containing the enzyme) to the reaction mixture in a 96-well plate to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 30% TCA.

-

Incubate at 50-60°C for 30 minutes to hydrolyze the NFK produced into kynurenine.

-

Detection Method A (Absorbance): Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and measure the absorbance of kynurenine at ~365 nm.

-

Detection Method B (Fluorescence): Add a fluorogenic developer solution that reacts with NFK to produce a fluorescent product. Incubate as required by the kit manufacturer. Measure the fluorescence (e.g., λex = 402 nm / λem = 488 nm).[9]

-

Calculate the enzyme activity based on a standard curve of kynurenine or NFK and normalize to the amount of protein used.

-

Caption: Experimental workflow for an IDO1 enzyme activity assay.

Arylformamidase (Kynurenine Formamidase) Activity Assay

This assay measures the activity of arylformamidase by monitoring the hydrolysis of its substrate, N'-formylkynurenine.

-

Objective: To determine the enzymatic activity of arylformamidase in tissue homogenates.

-

Principle: The assay measures the conversion of N'-formylkynurenine to L-kynurenine. The rate of this reaction can be monitored by measuring the decrease in NFK concentration or the increase in kynurenine concentration over time.

-

Materials:

-

Tissue homogenate (e.g., from liver or kidney, where the enzyme is abundant).

-

Assay buffer (e.g., potassium phosphate buffer).

-

N'-formylkynurenine (substrate).

-

Method for quantifying NFK and/or kynurenine (e.g., HPLC with UV detection or LC-MS/MS).

-

-

Procedure:

-

Prepare a tissue homogenate from a tissue known to express arylformamidase, such as the liver or kidney.

-

Determine the total protein concentration of the homogenate.

-

In a reaction tube, combine the assay buffer and the tissue homogenate. Pre-incubate at 37°C.

-

Initiate the reaction by adding a known concentration of N'-formylkynurenine.

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a protein precipitating agent like TCA or ice-cold methanol).

-

Analyze the samples using HPLC or LC-MS/MS to quantify the remaining NFK and/or the formed kynurenine.

-

Calculate the rate of NFK hydrolysis per unit of time per milligram of protein to determine the specific activity of arylformamidase.

-

Conclusion

This compound (N'-formylkynurenine) is a critical, albeit transient, metabolite at the gateway of the kynurenine pathway of tryptophan metabolism. Its formation represents the rate-limiting step in a cascade that produces a host of bioactive molecules influencing the immune system and neuronal function. While its inherent instability makes direct quantification challenging, understanding its production and subsequent conversion is paramount for researchers in immunology, neuroscience, and oncology. The methodologies and pathways detailed in this guide provide a robust framework for investigating the role of NFK and the broader kynurenine pathway in health and disease, paving the way for the development of novel therapeutic strategies targeting this crucial metabolic hub.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. A simple LC-MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Formamidobenzoic Acid Derivatives: A Technical Whitepaper for Drug Discovery Professionals

Introduction

2-Formamidobenzoic acid, a metabolite of the essential amino acid tryptophan, and its derivatives are emerging as a compelling class of compounds in therapeutic research. While extensive research has focused on its precursor, 2-aminobenzoic acid (anthranilic acid), and other metabolites of the kynurenine pathway, the direct therapeutic applications of 2-formamidobenzoic acid derivatives are an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of 2-formamidobenzoic acid and its closely related analogs, with a focus on their anti-inflammatory, antimicrobial, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and an exploration of the underlying mechanisms of action.

The Kynurenine Pathway: A Source of Bioactive Molecules

2-Formamidobenzoic acid is an intermediate in the kynurenine pathway, the primary route for tryptophan metabolism. This pathway is crucial for generating several bioactive molecules that play significant roles in immune regulation, neurotransmission, and cellular energy production. Dysregulation of the kynurenine pathway has been implicated in a range of pathologies, including neurodegenerative disorders, inflammatory diseases, and cancer.

dot

Methodological & Application

Synthesis of 2-(Formylamino)benzoic Acid: A Detailed Application Note and Protocol

For Immediate Release